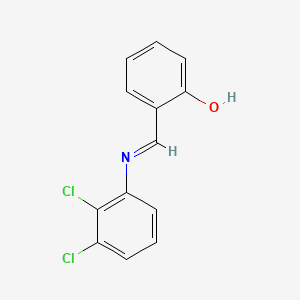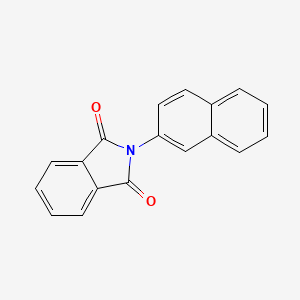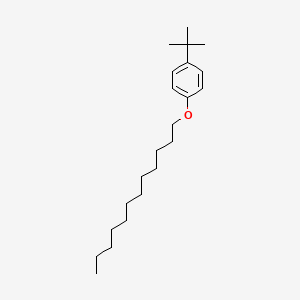
alpha-(2,3-Dichlorophenylimino)-ortho-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2,3-Dichlorophenylimino)-ortho-cresol: is a chemical compound characterized by the presence of dichlorophenyl and ortho-cresol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2,3-Dichlorophenylimino)-ortho-cresol typically involves the reaction of 2,3-dichloroaniline with ortho-cresol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the imino linkage between the two components. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(2,3-Dichlorophenylimino)-ortho-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and dichlorodicyanoquinone (DDQ).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the dichlorophenyl group under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Alpha-(2,3-Dichlorophenylimino)-ortho-cresol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly targeting specific receptors or enzymes.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of alpha-(2,3-Dichlorophenylimino)-ortho-cresol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
2,3-Dichlorophenylhydrazine: Shares the dichlorophenyl group but differs in the functional group attached.
Ortho-cresol derivatives: Compounds with similar cresol structures but different substituents.
Uniqueness: Alpha-(2,3-Dichlorophenylimino)-ortho-cresol is unique due to its specific combination of dichlorophenyl and ortho-cresol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propiedades
Número CAS |
96460-07-0 |
|---|---|
Fórmula molecular |
C13H9Cl2NO |
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
2-[(2,3-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-5-3-6-11(13(10)15)16-8-9-4-1-2-7-12(9)17/h1-8,17H |
Clave InChI |
IOZIARNNNFGVFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=C(C(=CC=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)




![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965481.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965484.png)
![N-[4-(diethylamino)phenyl]methanesulfonamide](/img/structure/B11965485.png)

![5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11965493.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965497.png)
![N'-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11965509.png)
![(4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11965519.png)

